REACTION_SMILES
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[CH2:21]1[O:22][CH2:23][CH2:24][CH2:25]1.[CH3:1][O:2][C:3]([c:4]1[c:5]([O:15][CH3:16])[cH:6][c:7]([O:13][CH3:14])[c:8]([CH:10]([CH3:11])[CH3:12])[cH:9]1)=[O:17].[CH3:27][CH2:28][O:29][C:30]([CH3:31])=[O:32].[ClH:20].[Na+:19].[OH-:18].[OH2:26]>>[O:2]=[C:3]([c:4]1[c:5]([O:15][CH3:16])[cH:6][c:7]([O:13][CH3:14])[c:8]([CH:10]([CH3:11])[CH3:12])[cH:9]1)[OH:17]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cc(C(C)C)c(OC)cc1OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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COc1cc(OC)c(C(C)C)cc1C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |